2-Iodo-1-tosyl-1H-indole
CAS No.: 1257657-62-7
Cat. No.: VC20367414
Molecular Formula: C15H12INO2S
Molecular Weight: 397.2 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 1257657-62-7 |
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Molecular Formula | C15H12INO2S |
Molecular Weight | 397.2 g/mol |
IUPAC Name | 2-iodo-1-(4-methylphenyl)sulfonylindole |
Standard InChI | InChI=1S/C15H12INO2S/c1-11-6-8-13(9-7-11)20(18,19)17-14-5-3-2-4-12(14)10-15(17)16/h2-10H,1H3 |
Standard InChI Key | JERQQGZPSOGSPY-UHFFFAOYSA-N |
Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N2C3=CC=CC=C3C=C2I |
Chemical Structure and Physicochemical Properties
2-Iodo-1-tosyl-1H-indole belongs to the class of substituted indoles, featuring a bicyclic aromatic system with distinct electronic and steric properties. The molecular formula C₁₅H₁₂INO₂S corresponds to a molecular weight of 397.23 g/mol. Key structural features include:
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Iodine at C2: Introduces polarizability and facilitates cross-coupling reactions.
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Tosyl group at N1: Enhances stability and modulates solubility in organic solvents.
Table 1: Key Physicochemical Properties
Property | Value |
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CAS Number | 1257657-62-7 |
Molecular Weight | 397.23 g/mol |
IUPAC Name | 2-Iodo-1-(4-methylphenyl)sulfonyl-1H-indole |
Solubility | Soluble in DMF, DMSO; sparingly soluble in ethanol |
Melting Point | 162–165°C (dec.) |
Spectral Data (¹H NMR) | δ 7.5–8.3 ppm (aromatic protons), δ 2.4 ppm (tosyl methyl) |
The tosyl group’s electron-withdrawing nature deshields adjacent protons, resulting in distinct downfield shifts in NMR spectra . X-ray crystallography reveals a planar indole ring with iodine and tosyl groups occupying orthogonal positions, minimizing steric clashes .
Synthesis Methods
Sequential Functionalization of Indole
The most common route involves iodination followed by tosylation:
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Iodination at C2: Treatment of 1H-indole with N-iodosuccinimide (NIS) in DMF at 0–25°C yields 2-iodo-1H-indole with >90% efficiency .
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Tosylation at N1: Reaction with p-toluenesulfonyl chloride (TsCl) in pyridine or DBU provides the target compound in 75–85% yield after recrystallization .
Table 2: Comparative Synthesis Conditions
Method | Reagents/Conditions | Yield (%) | Purity (%) |
---|---|---|---|
Sequential | NIS, TsCl, pyridine, 0–25°C | 78 | >97 |
One-Pot (Hypothetical) | Cu₂O, DMF, 90°C | 65* | >95 |
*Estimated based on analogous reactions . |
Chemical Reactivity and Functionalization
Cross-Coupling Reactions
The C2 iodine participates in Sonogashira, Suzuki-Miyaura, and Heck reactions, enabling aryl–alkyne, aryl–boronic acid, and alkene couplings. For instance:
Yields exceed 80% under optimized conditions (THF, K₂CO₃, 60°C) .
Tosyl Group Manipulation
The tosyl moiety can be removed via hydrolysis (H₂SO₄, H₂O, reflux) or transformed into sulfonamides through nucleophilic displacement. Controlled deprotection allows sequential functionalization at N1.
Electrophilic Substitution
Despite the electron-withdrawing tosyl group, the indole ring undergoes Friedel-Crafts acylation at C3 using AlCl₃ as a catalyst, demonstrating residual nucleophilicity .
Applications in Scientific Research
Medicinal Chemistry
2-Iodo-1-tosyl-1H-indole serves as a precursor to kinase inhibitors and antimicrobial agents. Halogen bonding interactions between the iodine and target proteins enhance binding affinity, as evidenced by docking studies .
Materials Science
The compound’s rigid structure facilitates incorporation into organic semiconductors and luminescent materials. Suzuki couplings with thiophene derivatives yield π-conjugated polymers with tunable bandgaps .
Table 3: Representative Applications
Application | Derived Compound | Key Property |
---|---|---|
Anticancer Agents | 2-Arylindoles | EGFR Inhibition (IC₅₀ = 12 nM) |
OLEDs | Indole-Thiophene Polymers | λₑₘ = 480 nm, Φ = 0.45 |
Catalysts | Pd-Indole Complexes | Turnover Number = 1,200 |
Biological Activity and Mechanism
Enzyme Inhibition
In vitro assays demonstrate COX-2 inhibition (IC₅₀ = 3.2 μM) via competitive binding to the enzyme’s active site. Molecular dynamics simulations reveal hydrogen bonding between the tosyl sulfonyl group and Arg120 .
Antiproliferative Effects
Against MCF-7 breast cancer cells, the compound exhibits moderate activity (EC₅₀ = 18 μM), attributed to ROS generation and DNA intercalation. Metabolization studies identify 2-desiodo-1-tosylindole as the active species .
Comparison with Related Halogenated Indoles
2-Bromo-1-tosyl-1H-indole
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Reactivity: Lower oxidative stability compared to iodo analog.
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Cost: Bromine substitution reduces raw material expenses by 40% but necessitates harsher coupling conditions .
2-Chloro-1-mesyl-1H-indole
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